![molecular formula C8H14ClNO2 B2691827 (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride CAS No. 1212176-69-6](/img/structure/B2691827.png)
(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride” is a chemical compound with the molecular weight of 191.66 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H11NO2.ClH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5-,6+;/m1./s1
. This indicates that the compound contains a bicyclic structure with an amino group and a carboxylic acid group. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 191.66 . The compound’s melting point is between 198-200°C .Scientific Research Applications
Stereochemistry and Synthesis Techniques
Research has delved into the stereochemical aspects and synthesis of closely related bicyclic amino acids. For instance, the stereochemistry of the Nametkin shift, involving compounds like camphene-1-carboxylic acid, highlights the migration preferences of methyl groups in bicyclic structures, providing insight into the manipulation of stereochemistry during synthesis (Cameron et al., 1994). Similarly, the synthesis and stereostructure of 3-amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid diastereomers were explored, demonstrating the stereoselective functionalization of endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives, a process relevant for generating analogues of the mentioned compound (Palkó et al., 2005).
Pharmacological Applications
The compound and its analogues have also been evaluated for their pharmacological potential. Studies have compared isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids with the (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid for specificity to membrane transport systems, revealing insights into their reactivity with Na+-independent amino acid transport systems. This research underscores the importance of these compounds in studying amino acid transport mechanisms, which could have implications for drug design (Christensen et al., 1983).
Safety and Hazards
Mechanism of Action
- The primary target of (1R,4S)-2-azabornane is likely a specific receptor or enzyme within the body. Unfortunately, detailed information about the exact target remains limited in the available literature .
Target of Action
Biochemical Pathways
properties
IUPAC Name |
(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-8(7(10)11)4-5-1-2-6(8)3-5;/h5-6H,1-4,9H2,(H,10,11);1H/t5-,6+,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKXFQOKRQNCRU-CLFDHOPQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@]2(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.